molecular formula C8H10N2O3 B1467156 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid CAS No. 1567012-52-5

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1467156
CAS No.: 1567012-52-5
M. Wt: 182.18 g/mol
InChI Key: VEUDVVHQBMOMKT-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group at position 3 and a hydroxy group at position 5 of the pyrazole ring, along with an acetic acid moiety attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form the pyrazole ring. The reaction conditions typically include the use of a palladium catalyst and carbon monoxide under ambient pressure . Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acetic acid moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-cyclopropyl-5-oxo-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(3-cyclopropyl-5-hydroxy-1H-pyrazolin-1-yl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. The hydroxy group at position 5 also contributes to its reactivity and potential biological activities.

Properties

IUPAC Name

2-(5-cyclopropyl-3-oxo-1H-pyrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-3-6(5-1-2-5)9-10(7)4-8(12)13/h3,5,9H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVVHQBMOMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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